4-(4-butoxy-3-ethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
4-(4-butoxy-3-ethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: , often referred to as Compound X , belongs to the class of heterocyclic compounds. Its unique fused pyrrolopyrazole ring system makes it intriguing for researchers. Let’s explore its synthesis, chemical properties, and applications.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- While laboratory-scale synthesis is common, industrial production often involves more efficient methods.
- Continuous flow reactors and microwave-assisted synthesis have been explored for large-scale production.
Chemical Reactions Analysis
Reactivity::
- Compound X exhibits diverse reactivity due to its functional groups.
- Common reactions include:
Oxidation: Oxidation of the phenolic hydroxyl groups.
Reduction: Reduction of the pyrrolopyrazole ring.
Substitution: Nucleophilic substitution at the ethoxy and butoxy positions.
Oxidation: Typically performed using mild oxidants like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or aryl halides as electrophiles.
- Oxidation: Formation of quinone derivatives.
- Reduction: Dihydropyrrolopyrazole derivatives.
- Substitution: Alkylated or arylated products.
Scientific Research Applications
Compound X finds applications in various fields:
Medicine: Investigated as a potential anti-inflammatory agent due to its phenolic moieties.
Chemistry: Used as a building block for novel heterocyclic compounds.
Biology: Studied for its interactions with cellular receptors.
Industry: Employed in the synthesis of dyes and pigments.
Mechanism of Action
- Compound X likely exerts its effects through interactions with specific protein targets.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Compound Y: Shares the pyrrolopyrazole core but lacks the ethoxy and butoxy substituents.
Compound Z: Contains similar functional groups but has a different ring system.
Properties
Molecular Formula |
C25H29N3O5 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
4-(4-butoxy-3-ethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C25H29N3O5/c1-3-5-14-33-19-11-10-16(15-20(19)32-4-2)24-21-22(17-8-6-7-9-18(17)30)26-27-23(21)25(31)28(24)12-13-29/h6-11,15,24,29-30H,3-5,12-14H2,1-2H3,(H,26,27) |
InChI Key |
LXEIKJWDLWPWLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCO)NN=C3C4=CC=CC=C4O)OCC |
Origin of Product |
United States |
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